3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[1,5-b]pyridazine core, which is fused with a pyrimidine ring substituted with a methylsulfonyl group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridine or pyrimidine precursors under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent quality and scalability . The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines . Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity . The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the position of the fused rings and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of rings and functional groups.
Pyridazine Derivatives: Compounds containing the pyridazine ring with various substituents, exhibiting different physicochemical properties.
Uniqueness
3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine is unique due to its specific combination of the pyrazolo[1,5-b]pyridazine core with a methylsulfonyl-substituted pyrimidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-methylsulfonylpyrimidin-4-yl)pyrazolo[1,5-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-19(17,18)11-12-6-4-9(15-11)8-7-14-16-10(8)3-2-5-13-16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQHLRMFPFBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=C3C=CC=NN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.